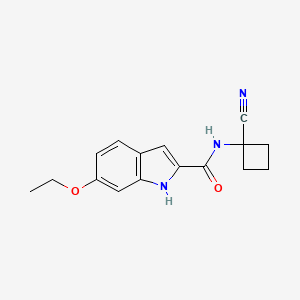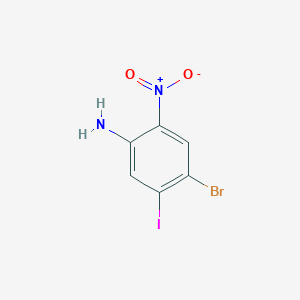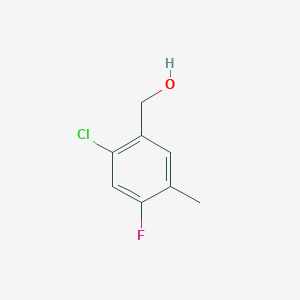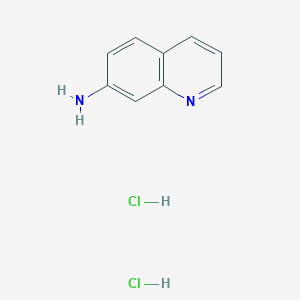![molecular formula C19H14Cl2N4O2S B2724126 2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide CAS No. 343373-16-0](/img/structure/B2724126.png)
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide, or 2-ASDN, is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. It is a derivative of nicotinamide, a form of vitamin B3, and is composed of two sulfur atoms, two nitrogen atoms, two carbon atoms, and three chlorine atoms. 2-ASDN is a relatively new compound, having only been synthesized and studied since 2016.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Therapeutic Potential
- Research has explored the biological activities of nicotinamide derivatives, highlighting their role in various metabolic processes in mammals, insects, and bacteria. Certain derivatives have been active against conditions like pellagra, underlining the potential therapeutic applications of these compounds in addressing nutritional deficiencies or metabolic disorders (Ellinger, Fraenkel, & Abdel Kader, 1947).
Inhibition Mechanisms
- Studies have identified specific nicotinamide analogs as effective inhibitors of microbial uptake mechanisms, indicating potential applications in targeting microbial infections or understanding microbial resistance (McPheat & Wardlaw, 1982).
Chemical Synthesis and Modification
- The deoxydative substitution reactions of nicotinamide and nicotinic acid N-oxides showcase the chemical versatility of nicotinamide derivatives. These reactions open pathways for synthesizing novel compounds with potential applications in medicinal chemistry and drug development (Prachayasittikul & Bauer, 1985).
Agrochemical Applications
- Sulfoxaflor and related sulfoximine insecticides, which share structural similarities with nicotinamide derivatives, have demonstrated efficacy against sap-feeding insects resistant to other classes of insecticides. This highlights the role of nicotinamide derivatives in developing new agrochemical solutions to combat insecticide resistance (Sparks et al., 2013).
Molecular Imaging and Diagnostics
- The creation of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) suggests applications in molecular imaging, diagnostics, and studying enzymatic activities within biological systems. Such developments could enhance our understanding of cellular processes and disease mechanisms (Barrio, Secrist, & Leonard, 1972).
Antinociceptive Properties
- Investigations into the antinociceptive activities of methyl nicotinate, a derivative of nicotinic acid, indicate potential applications in pain management. This underscores the broader utility of nicotinamide derivatives in therapeutic contexts beyond their metabolic roles (Erharuyi et al., 2015).
Structural and Supramolecular Chemistry
- The study of N-alkyl-2-(methylsulfanyl)nicotinamide derivatives has provided insights into molecular conformations and supramolecular structures. Such research aids in the design of molecular assemblies with potential applications in materials science and nanotechnology (Gomes et al., 2013).
Eigenschaften
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3,5-dichlorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S/c1-11(26)24-17-5-4-15(10-23-17)28-19-16(3-2-6-22-19)18(27)25-14-8-12(20)7-13(21)9-14/h2-10H,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHDSKHTDZMXAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=C(C=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2724043.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2724044.png)

![3-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B2724048.png)

![N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2724052.png)
![N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine](/img/structure/B2724054.png)




![2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724060.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)
![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2724062.png)